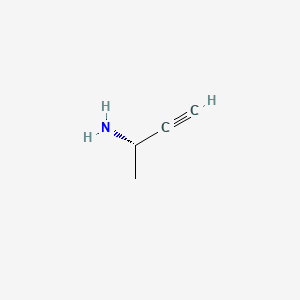
Hexobendine-d18 Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexobendine-d18 Dihydrochloride is a deuterated form of Hexobendine, a compound known for its vasodilatory properties. It is primarily used in scientific research, particularly in the fields of pharmacology and biochemistry. The compound is labeled with deuterium, which makes it useful in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexobendine-d18 Dihydrochloride can be synthesized through a multi-step process. The synthesis begins with the reaction between 3,4,5-trimethoxybenzoyl chloride and 3-chloropropanol to form 3-chloropropyl 3,4,5-trimethoxybenzoate. This intermediate is then reacted with 1,2-dimethylethylenediamine to yield Hexobendine.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets research-grade standards.
Analyse Des Réactions Chimiques
Types of Reactions
Hexobendine-d18 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent alcohol form.
Substitution: Nucleophilic substitution reactions can replace certain functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Applications De Recherche Scientifique
Hexobendine-d18 Dihydrochloride is widely used in scientific research due to its unique properties:
Chemistry: Utilized in NMR spectroscopy for studying molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic effects as a vasodilator.
Industry: Used in the development of new pharmaceuticals and chemical processes.
Mécanisme D'action
Hexobendine-d18 Dihydrochloride exerts its effects primarily through vasodilation. It acts as an adenosine reuptake inhibitor, increasing the levels of adenosine in the bloodstream, which in turn dilates blood vessels. This mechanism involves binding to specific molecular targets, such as adenosine receptors, and modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dipyridamole: Another adenosine reuptake inhibitor with similar vasodilatory effects.
Dilazep: Also acts as a vasodilator and adenosine reuptake inhibitor.
Hexobendine: The non-deuterated form of Hexobendine-d18 Dihydrochloride.
Uniqueness
This compound is unique due to its deuterium labeling, which enhances its utility in analytical techniques like NMR spectroscopy. This labeling allows for more precise tracking and analysis in metabolic studies compared to its non-deuterated counterparts.
Propriétés
Numéro CAS |
1793997-71-3 |
|---|---|
Formule moléculaire |
C30H44N2O10 |
Poids moléculaire |
610.796 |
Nom IUPAC |
3-[methyl-[2-[methyl-[3-[3,4,5-tris(trideuteriomethoxy)benzoyl]oxypropyl]amino]ethyl]amino]propyl 3,4,5-tris(trideuteriomethoxy)benzoate |
InChI |
InChI=1S/C30H44N2O10/c1-31(11-9-15-41-29(33)21-17-23(35-3)27(39-7)24(18-21)36-4)13-14-32(2)12-10-16-42-30(34)22-19-25(37-5)28(40-8)26(20-22)38-6/h17-20H,9-16H2,1-8H3/i3D3,4D3,5D3,6D3,7D3,8D3 |
Clé InChI |
KRQAMFQCSAJCRH-KJWDNGDUSA-N |
SMILES |
CN(CCCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC)CCN(C)CCCOC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Synonymes |
3,4,5-Trimethoxybenzoic Acid 1,2-Ethanediylbis[(methylimino)-3,1-propanediyl] Ester Dihydrochloride; 3,3’-[Ethylenebis(methylimino)]di-1-propanol Bis(3,4,5-trimethoxybenzoate) (Ester) Dihydrochloride; Andiamine; Hexobendin Hydrochloride; Reoxyl; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(2S)-1-[[(3S,6R,9R,12R,15R,16R)-12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9,16-dimethyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-chloro-1H-pyrrole-2-carboxamide](/img/structure/B586848.png)



![1H-3,7-Methanocyclopenta[c]pyridine](/img/structure/B586859.png)

